molecular formula C14H11BrN2O B13669840 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13669840
M. Wt: 303.15 g/mol
InChI Key: ZFKWRNRHUDCMEH-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and a 2-methoxyphenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active compounds like zolpidem (a sedative) and zolimidine (an antiulcer agent) . The bromine atom at position 6 enhances reactivity for further functionalization via cross-coupling reactions, while the 2-methoxyphenyl group may influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

6-bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3

InChI Key

ZFKWRNRHUDCMEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-bromoaniline with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent .

Industrial Production Methods

Industrial production methods for this compound often utilize environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high yield. Multicomponent cascade reactions are favored due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-a]pyridine scaffold accommodates diverse substituents at positions 2 and 6, which critically affect physical properties, reactivity, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations:
  • Substituent Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy (-OCH₃) effects, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens (e.g., -Br in ). This difference may influence reactivity in cross-coupling reactions or binding to biological targets.
  • Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 191–193°C for 6-bromo-2-thiophenyl vs. 142–146°C for trifluoromethyl analogs ), likely due to increased molecular rigidity and halogen interactions.
  • Synthetic Yields : Substituents at position 2 impact yields; thiophenyl derivatives achieve ~79% yields , while methoxyphenyl analogs may require optimized conditions due to steric or electronic factors.

Reactivity and Functionalization

The bromine at position 6 in the target compound enables further derivatization. For example:

  • Palladium-Catalyzed Cross-Coupling : Analogous to and , the target compound could undergo Suzuki-Miyaura reactions with boronic acids (e.g., 3-methylphenylboronic acid) to introduce aryl groups .

Pharmacological Potential

  • The methoxy group may enhance solubility compared to halogenated analogs.
  • Antimicrobial and Anticancer Activity : Bromine and methoxy substituents are common in antimicrobial agents; for instance, 6-bromo-2-(4-fluorophenyl) derivatives () show promise in early pharmacological screens .

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